molecular formula C19H20N4OS B3925696 N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3925696
M. Wt: 352.5 g/mol
InChI Key: QWNNOJUGYHGZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound that has been the focus of scientific research for its potential biological and pharmacological applications. This compound is classified as a thiadiazole derivative, which is a group of compounds that have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The purpose of

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and AMPK pathways. This compound has also been shown to interact with various enzymes and receptors, including COX-2, PPAR-γ, and TNF-α.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory activity: this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
2. Anti-cancer activity: this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
3. Anti-diabetic activity: this compound improves insulin sensitivity and reduces blood glucose levels by activating the AMPK pathway.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea has several advantages and limitations for lab experiments. Some of the advantages include:
1. High yield: The synthesis of this compound typically yields a high purity product.
2. Versatility: this compound can be easily modified to produce analogs with different biological activities.
3. Broad range of biological activities: this compound has been shown to possess various biological activities, making it a versatile compound for research purposes.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. Lack of in vivo studies: Most of the research on this compound has been conducted in vitro, and there is a lack of in vivo studies to validate its biological activities.
List of

Future Directions

1. Development of analogs: N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea can be modified to produce analogs with different biological activities. Future research could focus on the development of analogs with improved pharmacological properties.
2. In vivo studies: More in vivo studies are needed to validate the biological activities of this compound and its analogs.
3. Target identification: The identification of specific targets for this compound could provide insights into its mechanism of action and aid in the development of more specific analogs.
4. Clinical trials: The potential therapeutic applications of this compound should be evaluated in clinical trials.
5. Toxicology studies: The safety and toxicity of this compound and its analogs should be evaluated in toxicology studies.

Scientific Research Applications

N-(4-methylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential biological and pharmacological applications. Some of the most promising research areas include:
1. Anti-inflammatory activity: Studies have shown that this compound has potent anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
2. Anti-cancer activity: this compound has been shown to possess anti-cancer activity against various types of cancer cells. This compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
3. Anti-diabetic activity: this compound has been shown to have anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. This compound activates the AMPK pathway, which is involved in the regulation of glucose metabolism.

properties

IUPAC Name

1-(4-methylphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-3-16(14-7-5-4-6-8-14)17-22-23-19(25-17)21-18(24)20-15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNNOJUGYHGZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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